molecular formula C16H17N3O5S B12288137 7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B12288137
M. Wt: 363.4 g/mol
InChI Key: CUXVKLLSHPANDN-UHFFFAOYSA-N
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Description

7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its broad-spectrum antibacterial properties and is often used in the synthesis of various antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the condensation of ceftriaxone disodium with 4-hydroxybenzaldehyde in ethanol under reflux conditions for 3-4 hours . The reaction is monitored using thin-layer chromatography, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Utilized in the development of antibiotics and other therapeutic agents.

    Industry: Employed in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

    Ceftriaxone: A third-generation cephalosporin antibiotic with a similar structure and mechanism of action.

    Cefuroxime: Another cephalosporin antibiotic with a broader spectrum of activity.

    Cefoperazone: Known for its effectiveness against Pseudomonas aeruginosa.

Uniqueness

7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific structural features, which confer distinct antibacterial properties and make it a valuable compound in the development of new antibiotics.

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

7-[[2-amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-4-2-3-5-9(8)20/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)

InChI Key

CUXVKLLSHPANDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3O)N)SC1)C(=O)O

Origin of Product

United States

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